molecular formula C18H18N4O3S B2439756 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1251704-18-3

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2439756
CAS No.: 1251704-18-3
M. Wt: 370.43
InChI Key: AKUWMMURKHMZNS-UHFFFAOYSA-N
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Description

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-15-21-18(25-22-15)12-8-9-19-17(10-12)26-11-16(23)20-13-4-6-14(24-2)7-5-13/h4-10H,3,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUWMMURKHMZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel chemical entity with potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyridine ring : Contributes to its biological activity.
  • 1,2,4-Oxadiazole moiety : Known for its pharmacological properties.
  • Thioether linkage : Enhances the compound's stability and bioavailability.
  • Methoxyphenyl group : Potentially increases lipophilicity and facilitates cell permeability.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps typically include:

  • Formation of the oxadiazole ring.
  • Introduction of the pyridine and thioether functionalities.
  • Acetylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine derivatives. For instance:

  • In vitro studies : The compound was evaluated against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). It exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF71.95
HCT1162.36
PC33.45

Enzyme Inhibition

The compound also demonstrates promising enzyme inhibitory activity:

  • Alkaline Phosphatase Inhibition : It was found to inhibit alkaline phosphatase with an IC50 value of 0.420 ± 0.012 µM, significantly lower than the standard inhibitor value of 2.80 µM, indicating a strong potential for therapeutic applications in conditions where alkaline phosphatase is implicated .

Case Studies

Several case studies have been conducted to assess the efficacy of similar compounds:

  • Zhang et al. (2023) reported on a series of oxadiazole derivatives that displayed potent anticancer activities across multiple cell lines, establishing a structure-activity relationship that supports further development of similar compounds .
  • Arafa et al. (2023) synthesized various derivatives and found that specific substitutions on the pyridine ring significantly enhanced cytotoxicity against human cancer cell lines .

The proposed mechanism for the anticancer activity includes:

  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of specific signaling pathways such as EGFR and Src kinases, which are often overactive in cancers .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under controlled temperatures (80–100°C) using solvents like DMF or THF .
  • Step 2 : Thioether bond formation between the pyridine and acetamide moieties, requiring bases (e.g., K₂CO₃) and inert atmospheres to prevent oxidation .
  • Step 3 : Final purification via column chromatography or recrystallization, monitored by TLC/HPLC .
    Key conditions include precise temperature control, solvent polarity adjustments, and reaction times (12–24 hours) to achieve yields >70% .

Q. How is structural characterization performed to confirm the compound’s integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.001 Da) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1667 cm⁻¹, C-S bond at ~611 cm⁻¹) .

Q. What functional groups contribute to its biological activity?

The compound’s activity is attributed to:

  • 1,2,4-Oxadiazole : Enhances metabolic stability and receptor binding .
  • Thioether linkage : Improves membrane permeability .
  • 4-Methoxyphenyl acetamide : Modulates electronic effects for target selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in thioether formation but may require scavengers (e.g., molecular sieves) to prevent hydrolysis .
  • Catalyst Screening : Palladium or copper catalysts accelerate cyclization steps, reducing reaction times by 30–50% .
  • Byproduct Analysis : HPLC-MS identifies impurities (e.g., over-oxidized sulfone derivatives), guiding pH adjustments (<7.0) to suppress unwanted pathways .

Q. How to resolve contradictions in spectroscopic data interpretation?

  • Case Example : Discrepancies in aromatic proton splitting patterns may arise from dynamic rotational barriers in the thioether linkage. Variable-temperature NMR (VT-NMR) at 25–60°C can clarify conformational dynamics .
  • Density Functional Theory (DFT) : Computational modeling aligns experimental ¹³C NMR shifts with theoretical values, resolving ambiguities in substituent effects .

Q. What strategies are used to study structure-activity relationships (SAR) against biological targets?

  • Analog Synthesis : Modifying substituents (e.g., replacing 4-methoxyphenyl with halogenated or nitro groups) to assess potency changes .
  • Biological Assays : Comparative IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) reveal critical pharmacophores. For example:
Analog StructureModificationIC₅₀ (nM)Target
Parent CompoundNone120 ± 5Kinase A
4-FluorophenylElectron-withdrawing85 ± 7Kinase A
4-NitrophenylStrong EWG210 ± 10Kinase A

Data adapted from comparative studies in .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • pH Sensitivity : Degrades rapidly at pH >8.0 due to acetamide hydrolysis; buffers (e.g., phosphate, pH 6.5–7.5) are essential in biological assays .
  • Light Exposure : The thioether moiety is photosensitive; storage in amber vials under nitrogen prevents radical-mediated oxidation .
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH) show >90% purity retention over 6 months when stored desiccated .

Q. Methodological Recommendations

  • Synthetic Reproducibility : Use Schlenk lines for oxygen-sensitive steps .
  • Data Validation : Cross-reference NMR assignments with 2D techniques (HSQC, HMBC) .
  • Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and validate via dose-response curves .

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